molecular formula C41H76N2O15 B1680011 Roxithromycin CAS No. 80214-83-1

Roxithromycin

カタログ番号 B1680011
CAS番号: 80214-83-1
分子量: 837 g/mol
InChIキー: RXZBMPWDPOLZGW-XMRMVWPWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Roxithromycin is a semi-synthetic macrolide antibiotic used to treat respiratory tract, urinary and soft tissue infections . It is derived from erythromycin, containing the same 14-membered lactone ring, but with an N-oxime side chain attached to the ring .


Synthesis Analysis

Roxithromycin is a semi-synthetic antibiotic, meaning it is synthesized from naturally occurring compounds, in this case, erythromycin . The synthesis process involves the modification of the erythromycin molecule, specifically the addition of an N-oxime side chain .


Molecular Structure Analysis

The molecular structure of Roxithromycin is characterized by a 14-membered lactone ring, similar to erythromycin, with an N-oxime side chain . The empirical formula for Roxithromycin is C41H76N2O15 .


Chemical Reactions Analysis

Roxithromycin undergoes degradation reactions when exposed to hydroxyl radicals . The degradation products were studied using liquid chromatography and mass spectrometry, revealing that the degradation mainly occurs at the oxygen linking the lactone ring and the cladinose moiety, tertiary amine, and oxime side chain .


Physical And Chemical Properties Analysis

Roxithromycin is a poorly soluble antibacterial drug . An amorphous form of Roxithromycin has been prepared by desolvation of its chloroform solvate, and by quench cooling a melt of the crystalline monohydrated solid . This amorphous form was found to be stable in the presence of moisture with no indication of crystallization .

科学的研究の応用

Impact on Soil Microbial Communities

Roxithromycin has been studied for its effects on microbial communities in the soil, particularly those involved in ammonia and nitrite oxidation . In a pot-cultural experiment, the addition of Roxithromycin was found to impact the diversities of microbial structure and function communities . It was observed that Roxithromycin inhibited the growth of ammonia-oxidizing bacteria (AOB) in all treatments . This indicates that the application of Roxithromycin can have a significant effect on nitrification performance by affecting the abundances and relative ratios of both AOB and nitrite-oxidizing bacteria (NOB) in soil communities .

Stability Studies

Roxithromycin has been the subject of stability studies, where a simple, stability-indicating, reversed-phase liquid chromatographic method has been developed for its determination . This method is used in the presence of its forced alkaline, oxidative, and ultraviolet degradation products . The method has been successfully applied for the analysis of Roxithromycin in its commercial tablets .

Interaction with Microplastics

Research has been conducted on the single and combined effects of microplastics and Roxithromycin . The study used measured biomarkers to calculate the Integrated Biomarker Response version 2 (IBRv2) value to compare the difference among different treatments .

Degradation Studies

The degradation of Roxithromycin by hydroxyl radical (·OH) generated by UV/H2O2 has been systematically investigated . This study looked at degradation kinetics, effects of water chemistry parameters, oxidation products, as well as toxicity evaluation .

作用機序

Target of Action

Roxithromycin primarily targets the bacterial ribosome, specifically the 50S subunit . The ribosome plays a crucial role in protein synthesis, a vital process for bacterial growth and survival .

Mode of Action

Roxithromycin interacts with its target by binding to the 50S subunit of the bacterial ribosome . This binding inhibits the translocation of peptides, thereby interfering with protein synthesis . As a result, bacterial growth is prevented .

Biochemical Pathways

The primary biochemical pathway affected by Roxithromycin is protein synthesis. By inhibiting this pathway, Roxithromycin disrupts the production of essential proteins, leading to the inhibition of bacterial growth .

Pharmacokinetics

Roxithromycin is very rapidly absorbed and diffuses into most tissues and phagocytes . It is metabolized in the liver, with peak concentration averaging 2 hours after ingestion . The elimination half-life is approximately 11 hours .

Result of Action

The action of Roxithromycin results in the prevention of bacterial growth . It enhances the adhesive and chemotactic functions of polymorphonuclear leukocytes and macrophages, which produce phagocytosis and bacterial lysis in the presence of infection . Roxithromycin also possesses intracellular bactericidal activity .

Action Environment

Roxithromycin is highly concentrated in polymorphonuclear leukocytes and macrophages, achieving intracellular concentrations greater than those outside the cell . This suggests that the cellular environment plays a significant role in the action of Roxithromycin.

Safety and Hazards

Roxithromycin is harmful if swallowed . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . It is also advised to use personal protective equipment and to ensure adequate ventilation when handling Roxithromycin .

特性

IUPAC Name

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H76N2O15/c1-15-29-41(10,49)34(45)24(4)31(42-53-21-52-17-16-50-13)22(2)19-39(8,48)36(58-38-32(44)28(43(11)12)18-23(3)54-38)25(5)33(26(6)37(47)56-29)57-30-20-40(9,51-14)35(46)27(7)55-30/h22-30,32-36,38,44-46,48-49H,15-21H2,1-14H3/b42-31+/t22-,23-,24+,25+,26-,27+,28+,29-,30+,32-,33+,34-,35+,36-,38+,39-,40-,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZBMPWDPOLZGW-XMRMVWPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H76N2O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

837.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Roxithromycin prevents bacterial growth by interfering with their protein synthesis. It binds to the 50S subunit of bacterial ribosomes and inhibits the translocation of peptides.
Record name Roxithromycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00778
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Rulide

CAS RN

80214-83-1
Record name Roxithromycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80214-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Roxithromycin [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080214831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Roxithromycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00778
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name roxithromycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758443
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Erythromycin, 9-[O-[(2-methoxyethoxy)methyl]oxime], (9E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.308
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROXITHROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21KOF230FA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Roxithromycin
Reactant of Route 2
Roxithromycin
Reactant of Route 3
Roxithromycin
Reactant of Route 4
Roxithromycin
Reactant of Route 5
Roxithromycin
Reactant of Route 6
Roxithromycin

Q & A

Q1: How does Roxithromycin exert its anti-inflammatory effects?

A1: Roxithromycin exhibits anti-inflammatory effects through several mechanisms:

  • Inhibition of NF-κB Signaling: Roxithromycin effectively inhibits the NF-κB signaling pathway, a key regulator of inflammation. It achieves this by attenuating NF-κB DNA-binding activity and reducing IκB phosphorylation and degradation. [, ]
  • Reduction of ER Stress: Roxithromycin mitigates endoplasmic reticulum (ER) stress in intestinal epithelial cells, further contributing to its anti-inflammatory action. This is achieved by downregulating the expression of ER stress markers like p-JNK, p-eIF2α, CHOP, and XBP1. []
  • Modulation of Cytokine Production: Roxithromycin has been shown to modulate the production of various cytokines involved in inflammation. It inhibits the production of pro-inflammatory cytokines like IL-8, IL-6, and IL-17 [, , ]. Additionally, it can restore the balance between pro-inflammatory TNF-α and anti-inflammatory IL-10 in pulmonary alveolar macrophages stimulated by LPS. []

Q2: Does Roxithromycin impact airway smooth muscle cells (ASMCs) in asthma?

A2: Research suggests that Roxithromycin can induce apoptosis in ASMCs derived from a rat model of asthma. This effect appears to be dose-dependent and occurs through the caspase-3 and caspase-9 dependent mitochondrial pathway. The process also involves the upregulation of P27. []

Q3: What is the molecular formula and weight of Roxithromycin?

A3: The molecular formula of Roxithromycin is C41H76N2O15, and its molecular weight is 837.05 g/mol. This information can be found in various chemical databases and resources.

Q4: How does the formulation of Roxithromycin affect its pharmacokinetics?

A4: Studies comparing different formulations of Roxithromycin, such as enteric-coated pellets and dispersible tablets, have shown that formulation significantly impacts its pharmacokinetics. Enteric-coated pellets demonstrated higher bioavailability and more potent serum antibacterial activity compared to dispersible tablets. This difference is likely attributed to the degradation of Roxithromycin in the acidic environment of the stomach, which is minimized by the enteric coating. []

Q5: Does crushing Roxithromycin tablets before administration affect its pharmacokinetic profile?

A5: Crushing Roxithromycin tablets before administration can significantly alter its pharmacokinetic parameters. A study on geriatric patients demonstrated that those receiving crushed tablets exhibited higher Cmin and Cmax, longer tmax, larger AUC0–10, and smaller CL/F compared to patients receiving whole tablets. This suggests a higher drug exposure in the crushed tablet group, although the clinical impact remains unclear. []

Q6: How is Roxithromycin absorbed, distributed, metabolized, and excreted (ADME)?

A6: Roxithromycin is well-absorbed orally, although food can delay its absorption. It is widely distributed throughout the body, achieving high concentrations in tissues, including the lungs, tonsils, and prostate. The drug undergoes hepatic metabolism, with a small portion excreted unchanged in bile and urine. [, ]

Q7: How does the pharmacokinetic profile of Roxithromycin compare to Erythromycin?

A7: Roxithromycin exhibits a more favorable pharmacokinetic profile compared to Erythromycin. After single oral doses, Roxithromycin achieves a significantly higher Cmax (3.3-fold) and a much larger AUC (16.2-fold) than Erythromycin. Additionally, Roxithromycin possesses a longer half-life (12.42 hours) compared to Erythromycin (1.53 hours). This difference in pharmacokinetic properties could contribute to the different activity profiles observed between the two macrolides. []

Q8: How effective is Roxithromycin against anaerobic bacteria?

A8: Roxithromycin demonstrates good in vitro activity against a wide range of anaerobic bacteria, including Gram-positive cocci, Eubacterium, Propionibacterium, Bifidobacterium, and Clostridium species. It exhibits similar activity to Erythromycin against most anaerobes, with slightly lower activity against Gram-negative bacilli. [, ]

Q9: Has Roxithromycin shown efficacy in treating Lyme borreliosis?

A9: While Roxithromycin demonstrates in vitro activity against Borrelia burgdorferi, the bacteria responsible for Lyme borreliosis, clinical trials have shown mixed results. A study comparing Roxithromycin to phenoxymethyl-penicillin in treating erythema migrans (a common manifestation of Lyme disease) was halted due to a higher rate of treatment failures in the Roxithromycin group. This suggests Roxithromycin may not be as effective as other treatment options for Lyme borreliosis. []

Q10: What is the evidence for Roxithromycin's efficacy in managing bronchiectasis?

A10: Several studies suggest Roxithromycin may provide clinical benefits in managing bronchiectasis, particularly in improving symptoms and quality of life. A double-blind, placebo-controlled trial on children with bronchiectasis reported a significant decrease in bronchial responsiveness, sputum purulence, and leukocyte counts after 12 weeks of Roxithromycin treatment. [, ] Similarly, a pilot clinical trial on adults with bronchiectasis found that 8 weeks of Roxithromycin treatment significantly improved symptom scores and quality of life, although it did not significantly affect pulmonary function tests. []

Q11: Does Roxithromycin exert selective pressure on bacteria leading to resistance?

A11: Research suggests that the selective pressure exerted by Roxithromycin on bacteria, particularly GABHS (Lancefield group A β-haemolytic streptococci), is relatively low. Studies have not found significant changes in GABHS MIC or BC after in vitro or in vivo exposure to Roxithromycin. This indicates a lower potential for resistance development compared to some other antibiotics. []

Q12: Is there cross-resistance between Roxithromycin and other macrolides?

A12: While Roxithromycin shares structural similarities with other macrolides like Erythromycin and Clarithromycin, the extent of cross-resistance can vary depending on the bacterial species and the specific mechanism of resistance. Some studies suggest that Roxithromycin might retain activity against certain strains resistant to other macrolides, but further research is needed to establish the full scope of cross-resistance. [, ]

Q13: What analytical methods are used to determine Roxithromycin concentrations?

A13: Various analytical methods have been employed to determine Roxithromycin concentrations in biological samples, including:

  • High-Performance Liquid Chromatography (HPLC): This technique is commonly used to measure drug concentrations in plasma and other biological matrices. [, , ]
  • Microbiological Assay: This method utilizes the inhibitory effect of Roxithromycin on bacterial growth to quantify its concentration. [, ]
  • Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method allows for accurate quantification of Roxithromycin in complex biological samples. [, ]

Q14: What is the impact of Roxithromycin's dissolution rate and solubility on its efficacy?

A14: The dissolution rate and solubility of Roxithromycin can significantly influence its bioavailability and, consequently, its therapeutic efficacy. Studies have shown that different formulations, such as enteric-coated pellets versus dispersible tablets, exhibit different dissolution profiles, impacting the drug's absorption and overall effectiveness. []

Q15: What are some alternatives to Roxithromycin in treating bacterial infections?

A15: Depending on the specific bacterial infection, several alternatives to Roxithromycin exist, including:

  • Beta-Lactam Antibiotics: Penicillin V, amoxicillin, and cefixime are examples of beta-lactam antibiotics that are effective against a wide range of bacteria. [, , ]

Q16: What alternative treatment options are available for managing bronchiectasis?

A16: Several alternatives and adjunctive therapies can be considered for managing bronchiectasis, including:

  • Other Macrolides: Azithromycin has been studied more extensively than Roxithromycin for bronchiectasis and is often used as a prophylactic treatment to reduce exacerbations. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。